N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)acetamide
Overview
Description
N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)acetamide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.1026065 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)acetamide and its derivatives are significant in the realm of organic chemistry, primarily for their potential applications in various fields such as medicinal chemistry and materials science. One of the primary areas of interest is the synthesis and structural elucidation of these compounds, which serve as a foundation for exploring their potential applications. For example, compounds similar to this compound have been synthesized and characterized through spectroscopic techniques and crystallography, providing insights into their molecular structures and properties (Sharma et al., 2018).
Potential Pesticide Applications
Research has also focused on derivatives of this compound for their potential use as pesticides. Studies on N-derivatives of similar compounds have revealed their characterization by X-ray powder diffraction, suggesting their utility in the development of new pesticide formulations (Olszewska et al., 2011).
Pharmaceutical Research
In the pharmaceutical sector, the focus on these compounds includes their synthesis for potential therapeutic applications. For instance, a study on the synthesis and molecular docking analysis of a related anticancer drug highlights the methodological advancements in targeting specific receptors, which could pave the way for developing new anticancer agents (Al-Ostoot et al., 2020).
Material Science and Sensing Applications
Furthermore, derivatives of this compound have been explored for their applications in material science, particularly in the development of fluorescent probes for sensitive detection of carbonyl compounds in environmental samples. This research signifies the compound's role in enhancing analytical methods for environmental monitoring (Houdier et al., 2000).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,3-dimethylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-6-5-9-16(13(12)2)21-11-17(20)19-10-14-7-3-4-8-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAJKCAIBJFCBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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